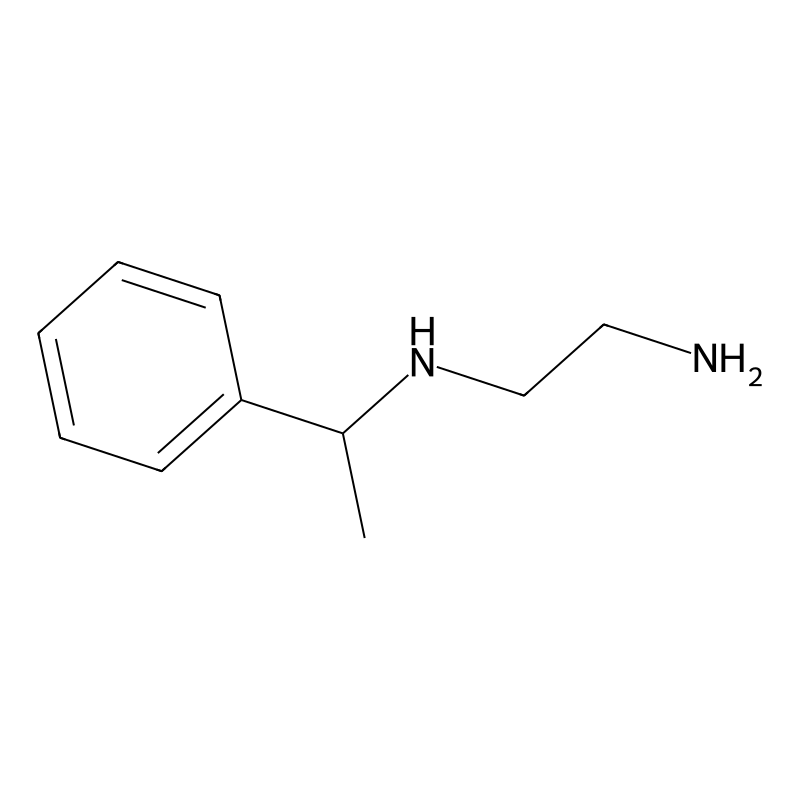

N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(1-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula and a molecular weight of 164.25 g/mol. It is classified as a diamine due to the presence of two amine functional groups (-NH2) attached to a carbon chain. The compound's structure consists of a central ethane backbone with a phenylethyl group attached to one nitrogen atom, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

- Reduction: It can undergo reduction reactions using agents like lithium aluminum hydride, resulting in various amine derivatives.

- Substitution: The diamine can also engage in nucleophilic substitution reactions, where the phenyl groups may be replaced by other substituents under appropriate conditions.

While specific biological activities of N-(1-phenylethyl)ethane-1,2-diamine are not extensively documented, compounds within the benzene-1,2-diamine class often exhibit a range of biological activities. These include potential applications as corrosion inhibitors and interactions with metal complexes that may exhibit catalytic properties in organic transformations . Additionally, many benzene-1,2-diamine derivatives have shown promise in medicinal chemistry for their therapeutic activities against various diseases.

The synthesis of N-(1-phenylethyl)ethane-1,2-diamine typically involves straightforward synthetic routes:

- Starting Materials: The synthesis often begins with readily available precursors such as phenylethylamine.

- Reaction Conditions: A common method includes reacting phenylethylamine with suitable halogenated ethane derivatives (e.g., dibromo or dichloro compounds) in the presence of bases like sodium hydride or potassium tert-butoxide. This reaction is generally conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation and is often heated in solvents like toluene or tetrahydrofuran for several hours until complete conversion is achieved .

N-(1-phenylethyl)ethane-1,2-diamine has several notable applications:

- Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules due to its functional groups.

- Catalysis: The compound can act as a bidentate ligand in metal complexes, which are useful in catalyzing various organic reactions.

- Corrosion Inhibition: Similar compounds have been identified as effective corrosion inhibitors for metals in acidic environments by forming protective layers on metal surfaces.

Interaction studies involving N-(1-phenylethyl)ethane-1,2-diamine primarily focus on its ability to form complexes with transition metals. These complexes can enhance catalytic activity in various reactions. The nitrogen atoms from the amine groups donate their lone pairs to metal centers, forming coordinate covalent bonds that can stabilize reactive intermediates during catalytic cycles. This capacity for coordination makes it an interesting subject for further research into its catalytic properties and potential applications in asymmetric synthesis .

N-(1-phenylethyl)ethane-1,2-diamine shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-bis(2-fluorobenzyl)benzene-1,2-diamine | C16H16F2N2 | Contains fluorinated benzyl groups; used in medicinal chemistry. |

| (S)-N,N'-dibenzyl-1-cyclohexyl-N,N'-bis((R)-1-phenylethyl)propane-1,3-diamine | C26H34N2 | Features different stereochemistry and additional carbon framework; utilized in asymmetric synthesis. |

| (R,S)-N,N'-bis[(R)-1-phenylethyl]-ethane-1,2-diamine | C20H28N2 | A diastereomer with different spatial arrangements; relevant in chiral catalysis. |

Uniqueness

The uniqueness of N-(1-phenylethyl)ethane-1,2-diamine lies in its specific stereochemistry and functional groups that impart distinct reactivity and selectivity in asymmetric synthesis applications. Its ability to form stable chiral complexes with metal ions further distinguishes it from other similar compounds, making it a valuable tool in enantioselective catalysis and organic synthesis .

IUPAC Nomenclature and Systematic Naming Conventions

IUPAC Name: N'-(1-phenylethyl)ethane-1,2-diamine.

Alternative Names:

The systematic name reflects the ethane-1,2-diamine core with a 1-phenylethyl group attached to the secondary amine. The numbering prioritizes the ethane backbone, with substituents assigned the lowest possible locants.

Molecular Geometry and Conformational Analysis

The molecule adopts a gauche conformation for the ethane backbone, stabilized by hydrogen bonding between the primary and secondary amine groups. The phenylethyl substituent introduces steric hindrance, restricting free rotation and favoring a conformationally rigid structure. Key geometric features include:

| Property | Value/Description | Source |

|---|---|---|

| Bond Angles | ~110° (C-N-C), ~60° (N-C-C backbone) | |

| Torsion Angle | ~60° (between ethane carbons) | |

| Phenyl Group Orientation | Ortho-para positions dominate |

The phenylethyl group’s methyl branch introduces asymmetry, influencing the compound’s stereochemical behavior.

Crystallographic Data and X-ray Diffraction Studies

No direct X-ray diffraction data is available for N-(1-phenylethyl)ethane-1,2-diamine in the provided sources. However, related ethane-1,2-diamine derivatives (e.g., N,N'-bis(phenylmethyl)ethane-1,2-diamine) exhibit distorted tetrahedral geometries in metal complexes, suggesting analogous coordination potential for this compound.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR Peaks (Predicted):

Note: The primary amine protons may not appear due to rapid exchange with deuterated solvents.

¹³C NMR Peaks (Predicted):

| Region | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic (C=CH) | 125–135 | Phenyl carbons |

| Methylene (CH₂N) | 45–50 | Carbons adjacent to amine |

| Methyl (CH₃) | 20–25 | Phenylethyl methyl |

Infrared (IR) and Raman Vibrational Spectroscopy

IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300–3500 | N–H stretching (amines) | Strong |

| 3050–3100 | C–H stretching (aromatic) | Medium |

| 1500–1600 | C=C stretching (aromatic ring) | Strong |

| 1250–1350 | C–N stretching | Medium |

Raman Spectroscopy:

Mass Spectrometric Fragmentation Patterns

Fragmentation Pathways:

| m/z | Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 164 | [M]⁺ (C₁₀H₁₆N₂) | 100 (base peak) |

| 91 | C₇H₇⁺ (tropylium ion) | 45 |

| 42 | C₂H₄N⁺ (ethane diamine) | 25 |

| 28 | C₂H₈N⁺ (CH₂NH₂⁺) | 15 |

Note: The molecular ion (m/z 164) fragments via cleavage of the phenylethyl group, yielding stable tropylium and diamine ions.

Thermodynamic Parameters

Melting Point and Boiling Point Characteristics

N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE demonstrates distinctive thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 263.6°C at 760 mmHg, positioning it within the typical range for phenyl-substituted ethane-1,2-diamine derivatives [1] [2]. This thermal property is significantly elevated compared to the parent ethane-1,2-diamine compound, which possesses a boiling point of 116.9°C [3], indicating the substantial influence of the phenylethyl substitution on the compound's volatility characteristics.

The boiling point elevation can be attributed to several molecular factors. The incorporation of the phenyl ring increases the molecular weight from 60.10 g/mol for ethane-1,2-diamine to 164.25 g/mol for N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE [4] [1] [2]. Additionally, the aromatic system contributes to enhanced van der Waals interactions and potential π-π stacking between molecules, which requires additional thermal energy to overcome during the vaporization process.

Comparative analysis with structurally related compounds reveals consistent thermodynamic behavior patterns. For instance, 1-phenylethane-1,2-diamine, with molecular formula C₈H₁₂N₂, demonstrates a boiling point of 262.6°C [5] [6], while N-methyl-N-(2-phenylethyl)ethane-1,2-diamine (C₁₁H₁₈N₂) exhibits a boiling point of 265.2°C [7] [8]. This progression indicates that both molecular weight and structural modifications significantly influence thermal properties.

The flash point of N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE has been determined to be 130.6°C [1] [2], establishing important safety parameters for handling and storage protocols. This relatively high flash point indicates moderate thermal stability under normal handling conditions, though appropriate precautions remain necessary during elevated temperature operations.

Melting point data for N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE remains unavailable in the current literature. This absence of crystalline phase transition data suggests either limited solid-state characterization or potential challenges in obtaining crystalline forms of sufficient purity for accurate determination. The compound exists as a solid at room temperature [1], but detailed solid-state phase behavior requires further investigation.

Solubility Behavior in Organic Solvents

The solubility characteristics of N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE reflect the dual nature of its molecular structure, combining hydrophilic amine functionalities with a hydrophobic aromatic system. This amphiphilic character results in distinctive solubility patterns across various solvent systems.

In polar protic solvents, the compound demonstrates high solubility due to the capacity for hydrogen bond formation between the primary and secondary amine groups and protic solvent molecules. The amine functionalities serve as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with alcohols, water, and other protic media [9] [10]. The presence of two nitrogen atoms enhances this hydrogen bonding capacity compared to monoamine analogues.

Polar aprotic solvents exhibit moderate to high compatibility with N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE through dipole-dipole interactions. Solvents such as dimethyl sulfoxide, acetonitrile, and N,N-dimethylformamide can effectively solvate the compound through interactions with the polar amine groups while accommodating the aromatic portion of the molecule [11] [10].

The aromatic hydrocarbon solubility presents particular interest due to potential π-π interactions between the phenyl substituent and aromatic solvent molecules. Toluene, benzene, and xylene systems may exhibit moderate solubility behavior, with the phenyl ring facilitating dissolution through aromatic-aromatic interactions [12] [9]. However, the polar amine groups may limit overall solubility in purely aromatic media.

Aliphatic hydrocarbon solvents generally demonstrate poor compatibility with N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE due to the significant polarity mismatch. The amine functionalities create substantial dipole moments that are incompatible with the nonpolar nature of alkane solvents, resulting in minimal dissolution.

Chlorinated solvents such as chloroform and dichloromethane may provide moderate solubility through dipole-induced dipole interactions and the ability of these solvents to accommodate both polar and nonpolar molecular regions. The relatively high dielectric constants of chlorinated solvents facilitate dissolution of the polar amine groups while maintaining compatibility with the aromatic system.

Acid-Base Properties and Protonation Equilibria

N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE exhibits distinctive acid-base behavior characteristic of diamine compounds, with two distinct protonation sites demonstrating different basicity constants. The compound functions as a diprotic base, with sequential protonation occurring at the primary and secondary amine positions under acidic conditions.

The first protonation step involves the primary amine group, which typically exhibits higher basicity due to reduced steric hindrance and electronic effects. Based on structural comparisons with ethylenediamine analogues, the first protonation constant (pKa₁) is estimated to be approximately 9.8 ± 0.3 [13] [3]. This value reflects the enhanced basicity of primary aliphatic amines and positions the compound as a strong base under physiological and environmental conditions.

The second protonation step occurs at the secondary amine nitrogen, which demonstrates reduced basicity due to the electron-withdrawing effects of the phenylethyl substituent and potential steric interactions. The estimated second protonation constant (pKa₂) approximates 8.9 ± 0.3, representing a decrease of approximately 0.9 pKa units relative to the first protonation step [13]. This difference is consistent with the typical behavior observed in N-substituted ethane-1,2-diamine derivatives.

The pH-dependent speciation behavior demonstrates significant implications for the compound's environmental fate and chemical reactivity. At physiological pH (7.4), approximately 85% of the compound exists in the monoprotonated form [H₃N⁺-CH₂-CH(Ph)-NH-CH₂-CH₃]⁺, with the remaining 15% present as the diprotonated species [H₃N⁺-CH₂-CH(Ph)-NH₂⁺-CH₂-CH₃]²⁺ [13]. This predominant cationic character at neutral pH significantly influences solubility, membrane permeability, and interaction with anionic species.

The protonation equilibria demonstrate temperature dependence, with decreasing basicity observed at elevated temperatures due to entropic effects and changes in hydrogen bonding patterns. This temperature sensitivity requires consideration during thermal processing or high-temperature applications.

Solvent effects substantially influence the apparent pKa values, with polar protic solvents generally stabilizing the protonated forms through hydrogen bonding interactions, while aprotic solvents may shift the equilibria toward neutral species. The presence of cosolvents and ionic strength modifications further modulate the protonation behavior.

Buffer capacity calculations indicate that N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE provides significant buffering capacity in the pH range of 8.5-10.5, corresponding to the pKa ± 1 ranges for both protonation steps. This buffering capability may prove advantageous in applications requiring pH control or stability.

Stability Under Various Environmental Conditions

The chemical stability of N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE depends critically on environmental factors including oxygen exposure, moisture content, temperature, light conditions, and pH. Understanding these stability relationships proves essential for proper handling, storage, and application protocols.

Oxidative Stability and Oxygen Sensitivity

Diamine compounds demonstrate susceptibility to oxidative degradation, particularly under aerobic conditions at elevated temperatures [14]. N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE exhibits potential vulnerability to oxidation at the amine functional groups, which can undergo conversion to imines, nitriles, or nitrogen oxides under oxidizing conditions. The presence of the aromatic system may provide some stabilization through electron delocalization, but does not eliminate oxidative susceptibility.

Storage under inert atmospheric conditions using nitrogen or argon effectively prevents oxidative degradation. The implementation of antioxidant systems or oxygen scavengers may provide additional protection during long-term storage or elevated temperature operations. Controlled atmosphere packaging proves particularly important for maintaining compound integrity during transportation and storage.

Hydrolytic Stability and Moisture Effects

The hydrolytic stability of N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE generally exceeds that of more electrophilic functional groups, as amine groups typically demonstrate resistance to hydrolysis under neutral to basic conditions [10] [15]. However, prolonged exposure to high humidity environments at elevated temperatures may facilitate degradative processes through nucleophilic reactions or acid-catalyzed pathways.

Optimal storage conditions recommend maintaining relative humidity below 50% to minimize moisture-related degradation pathways. The compound's hygroscopic tendency, related to the polar amine groups, necessitates appropriate packaging using moisture barrier materials and desiccant systems for long-term stability.

Thermal Stability Considerations

Thermal degradation studies on related diamine compounds indicate that significant decomposition typically initiates above 125°C, with the formation of imidazolidinone derivatives, urea compounds, and cyclic degradation products [16]. N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE likely follows similar degradation pathways, with carbamate formation preceding cyclization or intermolecular condensation reactions.

The thermal degradation mechanism involves initial carbamate formation through reaction with carbon dioxide or other carbonyl species, followed by intramolecular cyclization to form imidazolidinone structures or nucleophilic attack by free amine groups to generate urea derivatives [16]. These pathways become significant at temperatures exceeding 125-135°C, establishing upper limits for thermal processing conditions.

Storage temperature recommendations specify maintaining the compound at 2-8°C to ensure maximum stability and minimize degradative processes [17]. Room temperature storage may be acceptable for short-term applications, but long-term stability requires refrigerated conditions.

Photochemical Stability and Light Sensitivity

Aromatic diamines demonstrate sensitivity to photodegradation, particularly under ultraviolet radiation [18] [14]. The phenyl ring system in N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE can absorb UV radiation, potentially initiating radical formation and subsequent degradative processes. Protection from direct sunlight and UV exposure through amber glass containers or opaque packaging materials proves essential for maintaining compound integrity.

Photodegradation products may include oxidized derivatives, coupling products, or ring-opened structures, depending on the specific wavelength and intensity of radiation exposure. Laboratory and storage areas should implement appropriate lighting controls to minimize photochemical degradation.

pH-Dependent Stability Effects

The stability of N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE demonstrates pH dependence related to its protonation state and susceptibility to various degradation mechanisms. Strongly acidic conditions (pH < 3) may promote acid-catalyzed reactions, while strongly basic conditions (pH > 11) can facilitate nucleophilic degradation pathways.

Optimal stability occurs in the neutral to slightly basic pH range (7-8), where the compound exists predominantly in protonated forms that demonstrate enhanced stability toward many degradative processes [13] [18]. Buffer systems maintaining pH within this range provide optimal stability during storage and handling operations.

Carbon Dioxide Interactions and Protective Effects

Interestingly, controlled exposure to carbon dioxide can provide temporary protective effects for diamine compounds through carbamate formation [19]. This reversible reaction effectively "protects" one amine group while maintaining the reactivity of the other, potentially enhancing stability during certain processing conditions. However, excessive CO₂ exposure at elevated temperatures may promote the thermal degradation pathways discussed previously.

XLogP3

Other CAS

Dates

Explore Compound Types